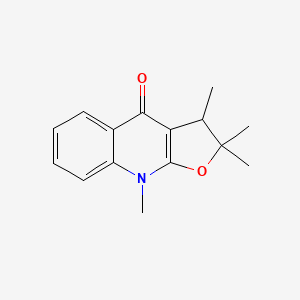

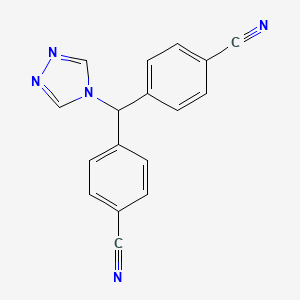

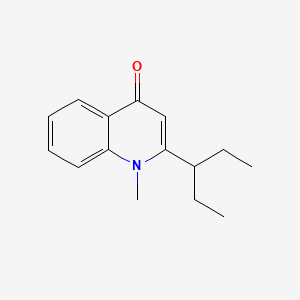

4,4'-((4H-1,2,4-トリアゾール-4-イル)メチレン)ジベンゾニトリル

説明

Letrozole related compound B is an aromatase inhibitor impurity.

科学的研究の応用

ここでは、4,4'-((4H-1,2,4-トリアゾール-4-イル)メチレン)ジベンゾニトリルの科学研究における用途について、特にユニークな用途に焦点を当てて詳しく分析します。

抗生物質と農薬の同定

この化合物は、NZF、NFT、FZDなどの抗生物質やDCNなどの農薬を認識する際に、高い感度と低い検出限界を示す配位高分子(CP)に使用されています .

抗腫瘍活性

同じCPは、試験されたグリア腫細胞に対して良好な抗腫瘍活性を示しており、がん研究における潜在的な用途を示唆しています .

アロマターゼイメージング剤

この化合物の誘導体は、PET/SPECT研究におけるアロマターゼ阻害剤(AI)に基づいたイメージング剤として開発されており、乳がんなどの疾患の理解と治療に不可欠です .

選択的染料吸着

この化合物を含む錯体は、ルイス酸塩基相互作用を通じて硫酸塩を含む染料を選択的に吸着することができ、環境浄化や水処理プロセスに役立ちます .

光触媒分解

これらの錯体は、MB/MVなどの染料の分解においても優れた光触媒能力を示しており、環境修復における用途を示唆しています .

作用機序

Target of Action

It is known that the compound has been used in the synthesis of coordination polymers , suggesting that it may interact with metal ions or other components in these structures.

Mode of Action

It is known that the compound forms part of the structure of coordination polymers , suggesting that it may interact with other components in these structures to form complex networks.

Biochemical Pathways

Given its role in the formation of coordination polymers , it may be involved in processes related to the formation and stabilization of these structures.

Result of Action

It is known that coordination polymers synthesized using this compound have demonstrated luminescent sensitivity and anti-tumor activities .

生化学分析

Biochemical Properties

The 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile plays a crucial role in biochemical reactions . It interacts with several enzymes and proteins, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile at the molecular level is intricate . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile within cells and tissues are complex processes . It interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of 4,4’-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile and its effects on activity or function are areas of active research . Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Note: The information provided in this article is based on current knowledge and research . As scientific understanding evolves, some information may become outdated or may be subject to revision.

特性

IUPAC Name |

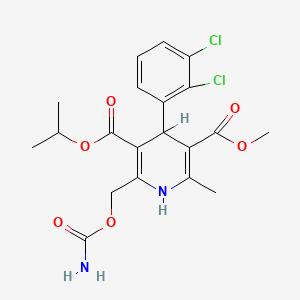

4-[(4-cyanophenyl)-(1,2,4-triazol-4-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-11-20-21-12-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCTXUGAAOFIJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10150186 | |

| Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112809-52-6 | |

| Record name | Letrozole related compound B [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112809526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10150186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1H-1,3,4-TRIAZOL-1-YLMETHYLENE)DIBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VSW8QP34K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

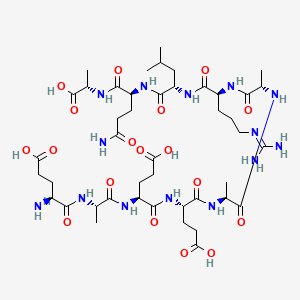

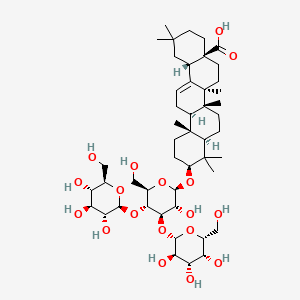

![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)

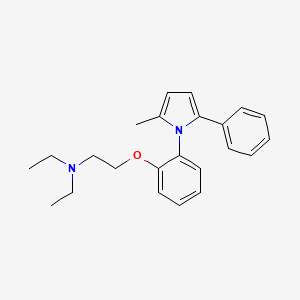

![N-methyl-N-[(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methyl]prop-2-yn-1-amine](/img/structure/B1674711.png)

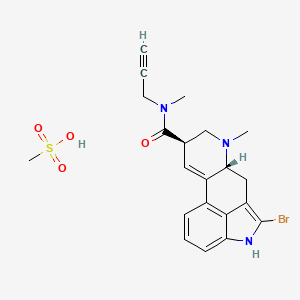

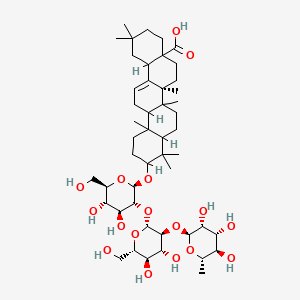

![(1S,2S,4R,8S)-1-Methyl-3-methylidene-8-propan-2-yltricyclo[4.4.0.02,7]decan-4-ol](/img/structure/B1674718.png)